![molecular formula C11H13NO2 B13084905 7,8-Dimethyl-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B13084905.png)
7,8-Dimethyl-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dimethyl-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one is a heterocyclic compound that belongs to the class of benzoxazepinones. This compound is characterized by a fused benzene and oxazepine ring system, with two methyl groups at positions 7 and 8. Benzoxazepinones are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethyl-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with a suitable aldehyde or ketone, followed by cyclization to form the oxazepine ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
7,8-Dimethyl-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the oxazepinone ring to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Mécanisme D'action
The mechanism of action of 7,8-Dimethyl-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one involves its interaction with specific molecular targets. For example, as an aldosterone synthase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of precursors to aldosterone. This inhibition can lead to reduced levels of aldosterone, which is beneficial in conditions like heart failure and kidney disease . The compound may also interact with other enzymes and receptors, modulating various biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydrobenzo[f][1,4]oxazepin-5(2H)-one: Lacks the methyl groups at positions 7 and 8.
7,8-Dimethyl-3,4-dihydrobenzo[e][1,4]oxazepin-5(2H)-one: Has a different ring fusion pattern.
7,8-Dimethyl-3,4-dihydrobenzo[b][1,4]oxazepin-5(2H)-one: Another isomer with a different ring fusion pattern.
Uniqueness
The presence of the methyl groups at positions 7 and 8 in 7,8-Dimethyl-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one contributes to its unique chemical and biological properties. These methyl groups can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
7,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one |
InChI |
InChI=1S/C11H13NO2/c1-7-5-9-10(6-8(7)2)14-4-3-12-11(9)13/h5-6H,3-4H2,1-2H3,(H,12,13) |
Clé InChI |
QVSBEEGPPGCJGR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C)OCCNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


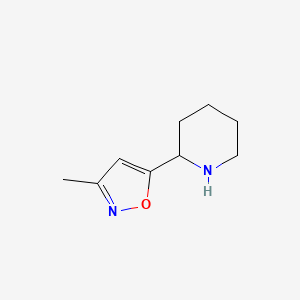
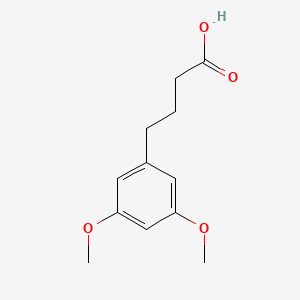
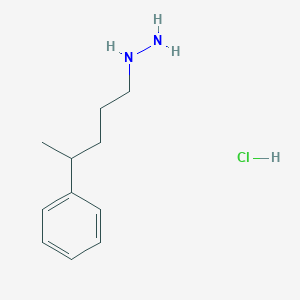
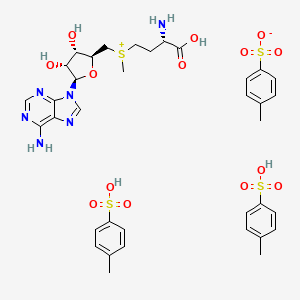
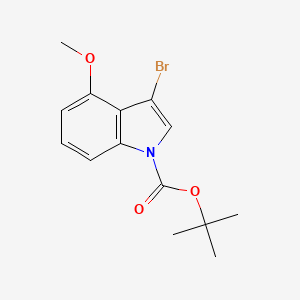
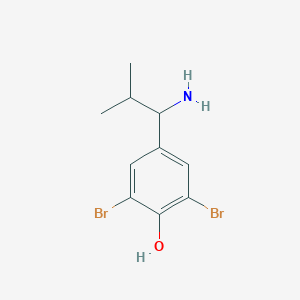

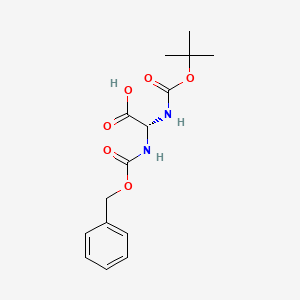
![1-Methyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13084876.png)

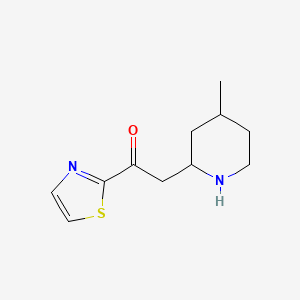

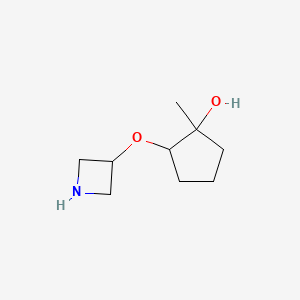
![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol](/img/structure/B13084911.png)
